(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Overview
Description
(2R)-2-Amino-4-phenylbutan-1-ol is a chiral organic compound with a molecular formula of C10H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain with a phenyl group (-C6H5) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 4-phenyl-2-butanone with a chiral borane complex can yield the desired this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or imine intermediate. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanal.
Reduction: Formation of 2-amino-4-phenylbutane.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
(2R)-2-Amino-4-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which (2R)-2-amino-4-phenylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, including enzyme catalysis and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-phenylbutan-1-ol: The enantiomer of (2R)-2-amino-4-phenylbutan-1-ol, differing in the spatial arrangement of the amino and hydroxyl groups.
4-Phenyl-2-butanone: A ketone precursor used in the synthesis of this compound.
2-Amino-4-phenylbutane: A reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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